molecular formula C28H33N7O2 B2766964 Osimertinib D6 CAS No. 1638281-44-3

Osimertinib D6

Cat. No. B2766964
Key on ui cas rn: 1638281-44-3
M. Wt: 505.656
InChI Key: DUYJMQONPNNFPI-XERRXZQWSA-N
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Patent
US08946235B2

Procedure details

To a stirred solution of N1-(2-dimethylaminoethyl)-5-methoxy-N1-methyl-N4-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine (Intermediate 100, 10 g, 21.32 mmol) in THF (95 mL) and water (9.5 mL) at 0° C. was added the 3-chloropropanoyl chloride (3.28 g, 25.59 mmol). The mixture was stirred at r.t. for 15 minutes then NaOH (3.48 g, 85.28 mmol) was added. The resulting mixture was heated to 65° C. for 10 h. The mixture was then cooled to r.t. and CH3OH (40 mL) and water (70 mL) were added. The resulting mixture was stirred overnight. The resulting solid was collected by filtration, washed with water (25 mL) and dried at 50° C. for 12 h to give the title compound (7.0 g, 94%) as a solid form identified herein as polymorphic Form D. 1H NMR: 2.69 (3H, s) 2.83 (6H, d) 3.35 (4H, s) 3.84 (3H, s) 3.91 (3H, s) 5.75 (1H, d) 6.28 (1H, d) 6.67 (1H, dd) 7.05-7.23 (2H, m) 7.29 (1H, t) 7.43 (1H, d) 7.56 (1H, d) 8.21 (2H, s) 8.81 (1H, s) 9.47 (1H, s) 9.52 (1H, s) ES+ MH+ 500.26.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One
Name
Quantity
9.5 mL
Type
solvent
Reaction Step One
Name
Quantity
3.48 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:33])[CH2:3][CH2:4][N:5]([CH3:32])[C:6]1[C:7]([NH2:31])=[CH:8][C:9]([NH:14][C:15]2[N:20]=[C:19]([C:21]3[C:29]4[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=4)[N:23]([CH3:30])[CH:22]=3)[CH:18]=[CH:17][N:16]=2)=[C:10]([O:12][CH3:13])[CH:11]=1.Cl[CH2:35][CH2:36][C:37](Cl)=[O:38].[OH-].[Na+].CO>C1COCC1.O>[CH3:33][N:2]([CH3:1])[CH2:3][CH2:4][N:5]([CH3:32])[C:6]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([NH:14][C:15]2[N:20]=[C:19]([C:21]3[C:29]4[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=4)[N:23]([CH3:30])[CH:22]=3)[CH:18]=[CH:17][N:16]=2)=[CH:8][C:7]=1[NH:31][C:37](=[O:38])[CH:36]=[CH2:35] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CN(CCN(C=1C(=CC(=C(C1)OC)NC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C)N)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCN(C=1C(=CC(=C(C1)OC)NC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C)N)C)C
Name
Quantity
3.28 g
Type
reactant
Smiles
ClCCC(=O)Cl
Name
Quantity
95 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
9.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.48 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated to 65° C. for 10 h
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to r.t.
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water (25 mL)
CUSTOM
Type
CUSTOM
Details
dried at 50° C. for 12 h
Duration
12 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CN(CCN(C1=C(C=C(C(=C1)OC)NC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C)NC(C=C)=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08946235B2

Procedure details

To a stirred solution of N1-(2-dimethylaminoethyl)-5-methoxy-N1-methyl-N4-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine (Intermediate 100, 10 g, 21.32 mmol) in THF (95 mL) and water (9.5 mL) at 0° C. was added the 3-chloropropanoyl chloride (3.28 g, 25.59 mmol). The mixture was stirred at r.t. for 15 minutes then NaOH (3.48 g, 85.28 mmol) was added. The resulting mixture was heated to 65° C. for 10 h. The mixture was then cooled to r.t. and CH3OH (40 mL) and water (70 mL) were added. The resulting mixture was stirred overnight. The resulting solid was collected by filtration, washed with water (25 mL) and dried at 50° C. for 12 h to give the title compound (7.0 g, 94%) as a solid form identified herein as polymorphic Form D. 1H NMR: 2.69 (3H, s) 2.83 (6H, d) 3.35 (4H, s) 3.84 (3H, s) 3.91 (3H, s) 5.75 (1H, d) 6.28 (1H, d) 6.67 (1H, dd) 7.05-7.23 (2H, m) 7.29 (1H, t) 7.43 (1H, d) 7.56 (1H, d) 8.21 (2H, s) 8.81 (1H, s) 9.47 (1H, s) 9.52 (1H, s) ES+ MH+ 500.26.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One
Name
Quantity
9.5 mL
Type
solvent
Reaction Step One
Name
Quantity
3.48 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:33])[CH2:3][CH2:4][N:5]([CH3:32])[C:6]1[C:7]([NH2:31])=[CH:8][C:9]([NH:14][C:15]2[N:20]=[C:19]([C:21]3[C:29]4[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=4)[N:23]([CH3:30])[CH:22]=3)[CH:18]=[CH:17][N:16]=2)=[C:10]([O:12][CH3:13])[CH:11]=1.Cl[CH2:35][CH2:36][C:37](Cl)=[O:38].[OH-].[Na+].CO>C1COCC1.O>[CH3:33][N:2]([CH3:1])[CH2:3][CH2:4][N:5]([CH3:32])[C:6]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([NH:14][C:15]2[N:20]=[C:19]([C:21]3[C:29]4[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=4)[N:23]([CH3:30])[CH:22]=3)[CH:18]=[CH:17][N:16]=2)=[CH:8][C:7]=1[NH:31][C:37](=[O:38])[CH:36]=[CH2:35] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CN(CCN(C=1C(=CC(=C(C1)OC)NC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C)N)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCN(C=1C(=CC(=C(C1)OC)NC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C)N)C)C
Name
Quantity
3.28 g
Type
reactant
Smiles
ClCCC(=O)Cl
Name
Quantity
95 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
9.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.48 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated to 65° C. for 10 h
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to r.t.
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water (25 mL)
CUSTOM
Type
CUSTOM
Details
dried at 50° C. for 12 h
Duration
12 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CN(CCN(C1=C(C=C(C(=C1)OC)NC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C)NC(C=C)=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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